4-(1-((Allyloxy)carbonyl)azetidin-3-yl)but-2-ynoic acid
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Overview
Description
4-(1-((Allyloxy)carbonyl)azetidin-3-yl)but-2-ynoic acid is a synthetic organic compound that features an azetidine ring, a butynoic acid moiety, and an allyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((Allyloxy)carbonyl)azetidin-3-yl)but-2-ynoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(1-((Allyloxy)carbonyl)azetidin-3-yl)but-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1-((Allyloxy)carbonyl)azetidin-3-yl)but-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-((Allyloxy)carbonyl)azetidin-3-yl)but-2-ynoic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and butynoic acid moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1-((tert-Butoxy)carbonyl)azetidin-3-yl)but-2-ynoic acid: Similar structure but with a tert-butoxycarbonyl group instead of an allyloxycarbonyl group.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Contains an azetidine ring and a selenazole moiety.
Uniqueness
4-(1-((Allyloxy)carbonyl)azetidin-3-yl)but-2-ynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-(1-prop-2-enoxycarbonylazetidin-3-yl)but-2-ynoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-6-16-11(15)12-7-9(8-12)4-3-5-10(13)14/h2,9H,1,4,6-8H2,(H,13,14) |
InChI Key |
RWNYXCUWKWRDNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CC(C1)CC#CC(=O)O |
Origin of Product |
United States |
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